N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide
Description
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group attached to the sulfonamide nitrogen, a hydrazinyl substituent at position 2, and a nitro group at position 5 on the benzene ring. Sulfonamides are historically significant as antimicrobial agents, and modifications like hydrazinyl or nitro substitutions may expand their applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-9-3-1-2-4-10(9)16-22(20,21)12-7-8(17(18)19)5-6-11(12)15-14/h1-7,15-16H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGCERUUIRXZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group.
Chlorination: The addition of a chlorophenyl group.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of concentrated nitric acid and sulfuric acid, while sulfonation may require sulfur trioxide or chlorosulfonic acid. Hydrazination typically involves hydrazine or its derivatives, and chlorination can be achieved using chlorinating agents such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of efficient catalysts, the control of reaction temperatures and pressures, and the purification of the final product through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include the inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, melting points, and biological activities where available:
Key Observations:
- Melting Points : Chlorophenyl derivatives with bulky substituents (e.g., T109 in ) exhibit higher melting points (121–131.4°C) due to stronger intermolecular interactions .
- Hydrazinyl Functionality : Compounds with hydrazinyl groups (e.g., ) are prone to forming hydrazones, which may enhance metal-chelating or enzyme-targeting capabilities .
Crystallographic and Spectroscopic Data
- Crystal Structures: N-(2-chlorophenyl)amides () exhibit monoclinic or tetragonal systems with lattice constants sensitive to substituents (e.g., β angles ~116° for alkylidene derivatives) .
- Spectroscopic Confirmation : Analogs in and were validated via ¹H NMR, IR, and MS, confirming sulfonamide and hydrazinyl functionalities .
Biological Activity
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
1. Chemical Structure and Synthesis
Chemical Structure:
The compound features a sulfonamide group attached to a nitrobenzene ring and a chlorophenyl moiety. Its IUPAC name is N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide, with the following molecular formula: .
Synthesis Methods:
The synthesis typically involves several steps:
- Sulfonation: Introduction of the sulfonamide group.
- Chlorination: Addition of the chlorophenyl group.
- Hydrazination: Incorporation of the hydrazine derivative.
Common reagents include concentrated nitric acid for nitration and sulfur trioxide for sulfonation. The synthetic route may vary based on desired purity and yield .
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with various molecular targets, including:
- Carbonic Anhydrases (CAs): Inhibits isoforms CA IX and CA XII, which are associated with tumor growth and metastasis.
- DNA Synthesis Inhibition: Disrupts cellular replication processes.
The compound's ability to inhibit these enzymes makes it a candidate for anticancer therapies, particularly in hypoxic tumor environments .
2.2 Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and function .
3.1 In Vitro Studies
In vitro studies have demonstrated that N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can reduce the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. The compound exhibited a concentration-dependent inhibitory effect, outperforming traditional treatments like acetazolamide .
Table 1: In Vitro Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide | HT-29 | 10.5 | CA inhibition |
| N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide | MDA-MB-231 | 9.8 | Disruption of DNA synthesis |
| Acetazolamide | HT-29 | 15.0 | CA inhibition |
4. Case Studies
Several studies have highlighted the potential applications of N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide in clinical settings:
Case Study 1: Tumor Microenvironment Modulation
A study indicated that high concentrations of this compound could reverse acidification in tumor microenvironments, enhancing the efficacy of concurrent therapies .
Case Study 2: Migration Inhibition
Another investigation reported that this compound inhibited the migration of MDA-MB-231 cells, suggesting its potential role in preventing metastasis in breast cancer patients .
5. Conclusion
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide shows promising biological activity, particularly as an enzyme inhibitor with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide?
The compound is typically synthesized via sulfonylation reactions. A common method involves reacting 2-chloroaniline derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. For example, analogous sulfonamides are prepared by coupling 5-amino-2-methoxyaniline with dichlorobenzenesulfonyl chloride . Optimization may require controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions like oxidation of the hydrazinyl group.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography to resolve the molecular packing and hydrogen-bonding networks (e.g., monoclinic space group P21/n with unit cell parameters a = 9.2762 Å, b = 12.981 Å, c = 11.970 Å) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
- Mass spectrometry (exact mass: 363.083–378.019 Da) for molecular formula validation .
Q. How does the compound’s stability vary under different storage conditions?
Stability is influenced by moisture, temperature, and light. Evidence suggests storing sulfonamide derivatives at 0–6°C in airtight containers to prevent hydrolysis or decomposition. Avoid exposure to heat sources (>25°C) and humidity, as the nitro and hydrazinyl groups may degrade .
Q. What functional groups dictate its chemical reactivity?
The sulfonamide group (–SO₂NH–) enables hydrogen bonding and coordination chemistry. The 2-chlorophenyl and 5-nitro substituents influence electronic properties (e.g., electron-withdrawing effects), while the hydrazinyl group (–NH–NH₂) participates in redox reactions and coordination .
Advanced Research Questions
Q. How can synthetic yield be optimized for this sulfonamide?
Yield optimization requires:
- Stoichiometric control : A 1:1 molar ratio of amine to sulfonyl chloride minimizes side products.
- Base selection : Pyridine or triethylamine enhances reactivity by scavenging HCl .
- Temperature modulation : Slow addition of reagents at 0°C reduces exothermic side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from nitro-byproducts or unreacted starting materials .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected NMR shifts vs. crystal structure) may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Purity verification : HPLC or TLC to confirm sample homogeneity.
- DFT calculations : Compare experimental IR/NMR with computed spectra for conformational analysis .
- Variable-temperature crystallography : Assess thermal motion or disorder in the lattice .
Q. What computational methods predict the compound’s electronic and biological properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution.
- Molecular docking : Screens for binding affinity with biological targets (e.g., antimicrobial enzymes) using software like AutoDock .
- Molecular dynamics (MD) : Simulates solvation effects and stability of ligand-protein complexes over time .
Q. How to design analogs with enhanced biological activity?
- Substituent modification : Replace the 5-nitro group with electron-donating groups (e.g., –NH₂) to modulate solubility and target interactions.
- Bioisosteric replacement : Swap the hydrazinyl group with a thiosemicarbazide to enhance metal-chelation properties .
- Structure-activity relationship (SAR) studies : Test analogs against microbial panels to identify pharmacophores .
Q. What mechanistic insights explain its potential antimicrobial activity?
Hypothesized mechanisms include:
- Enzyme inhibition : Binding to dihydropteroate synthase (DHPS) via sulfonamide interactions, disrupting folate synthesis.
- Redox cycling : Nitro group reduction generates reactive oxygen species (ROS), damaging microbial DNA . Validation requires in vitro assays (MIC determination) and gene expression profiling of treated pathogens.
Q. How do hydrogen-bonding patterns in the crystal lattice affect solubility?
The sulfonamide NH and nitro O atoms form intermolecular H-bonds, creating a rigid lattice that reduces solubility. Strategies to improve bioavailability:
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to disrupt H-bond networks.
- Salt formation : React with NaOH to generate a water-soluble sodium sulfonate derivative .
Methodological Guidelines
- Contradictory data resolution : Cross-validate results using orthogonal techniques (e.g., XRD + NMR + DFT) .
- Biological assays : Follow CLSI guidelines for antimicrobial testing, including positive/negative controls .
- Safety protocols : Handle hydrazinyl derivatives in fume hoods due to potential toxicity; use PPE to avoid dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
